1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
This compound contains an aminophenyl group, a pyrazole ring, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a similar precursor with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a phenyl ring via a nitrogen atom. The phenyl ring carries an amino group, and the pyrazole ring carries a carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of amines, carboxylic acids, and aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the aromatic ring could contribute to its stability and possibly its reactivity .Scientific Research Applications
Synthesis of Heterocycles and Dyes
1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds. It has been utilized in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The compound exhibits unique reactivity allowing for mild reaction conditions in the synthesis of cynomethylene dyes from a broad spectrum of precursors including amines and phenols (Gomaa & Ali, 2020).
Biological Applications
Derivatives of pyrazole carboxylic acid, including this compound, are significant due to their wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. These derivatives are valuable scaffolds in the development of biologically active compounds in medicinal chemistry (Cetin, 2020).
Role in Organic Synthesis
This compound also plays a critical role in organic synthesis, serving as an essential building block for the construction of pharmacophore models in the development of new drugs. It is extensively used as synthons in the creation of bioactive molecules with applications in medicinal chemistry, including analgesic, anti-inflammatory, and antimicrobial activities (Dar & Shamsuzzaman, 2015).
Development of Anticancer Agents
The reactivity of this compound towards Knoevenagel condensation has been explored for the development of anticancer agents. This approach has led to the generation of a library of chemical compounds with remarkable anticancer activity, highlighting the potential of this chemical scaffold in drug discovery focused on cancer treatment (Tokala et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2.ClH/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGLUCUFABSMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.